3-Mercaptopropionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

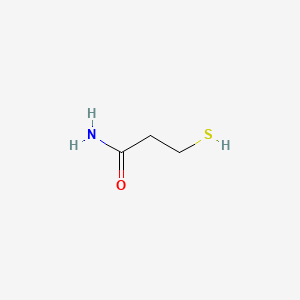

IUPAC Name |

3-sulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSJEUQOXVVCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061090 |

Source

|

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-35-9 |

Source

|

| Record name | 3-Mercaptopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfanylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Mercaptopropionamide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the chemical properties, synthesis, and applications of 3-Mercaptopropionamide. Designed for professionals in research and drug development, this document provides not only foundational knowledge but also actionable insights into the practical utility of this versatile thiol compound.

Core Chemical Identity and Physicochemical Landscape

This compound (3-MPA) is an organosulfur compound with the chemical formula HSCH₂CH₂CONH₂. Its structure is characterized by a terminal thiol (-SH) group and an amide (-CONH₂) functionality, which together dictate its chemical behavior and utility.

The thiol group is the primary center of reactivity, rendering the molecule nucleophilic and susceptible to redox transformations. The amide group, on the other hand, influences its polarity, solubility, and hydrogen-bonding capabilities, which are critical for its interactions in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Commercially available |

| Melting Point | 51-54 °C | Commercially available |

| Boiling Point | 125 °C at 2 mmHg | Commercially available |

| pKa (Thiol group) | Approximately 9.5 | (Typical for alkyl thiols) |

| Solubility | Soluble in water, ethanol, and other polar organic solvents | General knowledge |

Expert Insight: The pKa of the thiol group is a pivotal parameter. At a pH above its pKa, the thiol group exists predominantly in its deprotonated thiolate form (RS⁻), which is a significantly more potent nucleophile. Consequently, pH is a critical variable to control in reactions leveraging the nucleophilicity of 3-MPA.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of 3-mercaptopropionic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Amidation of 3-Mercaptopropionic Acid

Materials:

-

3-Mercaptopropionic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Ammonia (aqueous or gaseous) or ammonium chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, if using ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for filtration and solvent evaporation

Procedure:

-

Activation of the Carboxylic Acid: In a fume hood, dissolve 3-mercaptopropionic acid in an anhydrous solvent. Slowly add thionyl chloride (or a coupling agent) at a controlled temperature (typically 0 °C) to form the acyl chloride (or activated ester). This step is crucial for activating the carboxyl group for nucleophilic attack.

-

Amination: Introduce ammonia to the reaction mixture. This can be done by bubbling ammonia gas through the solution or by the dropwise addition of aqueous ammonia. If using ammonium chloride, a non-nucleophilic base like triethylamine must be added to liberate free ammonia.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it with a dilute acid and then a dilute base to remove unreacted starting materials. Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system to obtain a product of high purity.

Caption: Nucleophilic reactions of the thiol group.

Redox Chemistry: The Disulfide Bridge

The thiol group of 3-MPA can be readily oxidized to form a disulfide-linked dimer, 3,3'-dithiobis(propionamide). This is a reversible process, with the disulfide being reducible back to the thiol form. [2][3][4]This redox cycling is analogous to the cysteine-cystine equilibrium in proteins and is fundamental to many of its biological applications.

Caption: Redox interconversion of 3-MPA and its disulfide.

Applications in Drug Development and Research

The unique chemical attributes of this compound make it a valuable tool in several areas of drug discovery and biomedical research.

Enzyme Inhibition

The thiol group of 3-MPA and its derivatives can act as a potent inhibitor of certain enzymes, particularly metalloenzymes. The sulfur atom can coordinate with the metal cofactor in the enzyme's active site, disrupting its catalytic activity. A significant area of research is the development of this compound derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. [5][6]By inhibiting MBLs, these compounds can potentially restore the efficacy of existing antibiotics. [7][8][9]

Bioconjugation

This compound can be employed as a bifunctional linker in bioconjugation chemistry. [10][11][12][13]The thiol group can be used to attach the molecule to a substrate, such as a nanoparticle or a protein, while the amide group can be further functionalized to attach a drug molecule or a targeting ligand.

Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for gold surfaces allows this compound to form well-ordered self-assembled monolayers (SAMs). [1][14][15][16][17]The terminal amide groups of the SAM can then be used to immobilize biomolecules, making these surfaces useful for biosensors and other diagnostic applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness and Self-Validation: The experimental protocols and scientific principles outlined in this guide are based on established and peer-reviewed chemical literature. By understanding the underlying causality of each experimental step, researchers can confidently apply and adapt these methods to their specific needs, ensuring the generation of reliable and reproducible data.

References

-

PubChem. (n.d.). Propanamide, 3-mercapto-. National Center for Biotechnology Information. Retrieved from [Link]

-

Self-assembly of (3-mercaptopropyl) trimethoxysilane on iodine coated gold electrodes. (2025). ScienceDirect. Retrieved from [Link]

-

Mashhadizadeh, M. H., et al. (2017). 3-Mercapto propionic acid self-assembled on gold nano-particles applied for modification of screen-printed electrode as a new digoxin electrochemical aptasensor using graphene oxide-based signal-on strategy. ResearchGate. Retrieved from [Link]

-

Antonsson, R. (2008). Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile : Scope and limitations. ResearchGate. Retrieved from [Link]

- Process for production of 3-mercaptopropionic acid or salt thereof. (n.d.). Google Patents.

-

Stable self-assembly of a protein engineering scaffold on gold surfaces. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. (n.d.). MDPI. Retrieved from [Link]

-

Wang, X. (2021). Method for preparing 3-mercaptopropionic acid. SciSpace. Retrieved from [Link]

-

3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. (2008). PubMed Central. Retrieved from [Link]

-

Discovery of an Inhibitor for Bacterial 3-Mercaptopyruvate Sulfurtransferase that Synergistically Controls Bacterial Survival. (2020). PubMed. Retrieved from [Link]

-

((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies. (2018). PubMed. Retrieved from [Link]

-

Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (2025). PubMed. Retrieved from [Link]

-

Investigation of 3-mercaptopropyltrimethoxysilane self-assembled monolayers on Au(111) surface. (2025). ResearchGate. Retrieved from [Link]

-

Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. (2019). PubMed. Retrieved from [Link]

-

15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

From structure to redox: the diverse functional roles of disulfides and implications in disease. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. (n.d.). MDPI. Retrieved from [Link]

-

Bioconjugation for Industrial Applications. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). PubMed Central. Retrieved from [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

"Analysis of Disulfide Bond Formation". (n.d.). Current Protocols in Protein Science. Retrieved from [Link]

-

Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. (n.d.). MDPI. Retrieved from [Link]

-

New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. (n.d.). PubMed Central. Retrieved from [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioconjugation for Industrial Applications - Creative Biolabs [creative-biolabs.com]

- 13. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stable self-assembly of a protein engineering scaffold on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

3-Mercaptopropionamide synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 3-Mercaptopropionamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (3-MPA), a versatile bifunctional molecule featuring both a thiol and an amide group.[1] This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of handling this compound, grounded in established chemical principles and field-proven methodologies.

Introduction: The Chemical Identity and Utility of this compound

This compound (HSCH₂CH₂CONH₂) is an organosulfur compound of significant interest in various fields, including pharmaceutical development and materials science. Its dual functionality allows it to act as a valuable building block and chemical intermediate. The thiol (-SH) group offers a site for nucleophilic reactions, disulfide bond formation, and strong affinity for metal surfaces, while the amide (-CONH₂) group provides hydrogen bonding capabilities and a scaffold for further chemical elaboration.[2] Its utility is noted in the synthesis of novel enzyme inhibitors and as a component in various polymerization processes.[2][3]

Given the reactivity of the thiol group, which is susceptible to oxidation, ensuring the purity and stability of this compound is paramount for its successful application in research and development. This guide details robust methods for its synthesis and subsequent purification to achieve a high degree of purity.

Molecular Profile:

| Property | Value |

| IUPAC Name | 3-sulfanylpropanamide |

| Molecular Formula | C₃H₇NOS |

| Molecular Weight | 105.16 g/mol [1] |

| CAS Number | 763-35-9[1] |

Safety Precautions: While specific safety data for this compound is less common than for its carboxylic acid analogue, it should be handled with care. The related compound, 3-mercaptopropionic acid, is toxic if swallowed and causes severe skin burns and eye damage.[4] It also has a strong, unpleasant odor (stench).[5][6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached from several precursors. Here, we detail two common and reliable synthetic strategies: the amidation of a 3-mercaptopropionate ester and the controlled hydrolysis of 3-mercaptopropionitrile.

Route 1: Amidation of Isooctyl 3-Mercaptopropionate

This route is a straightforward and high-yielding method that involves the reaction of an ester, such as isooctyl 3-mercaptopropionate, with ammonia. The choice of an ester starting material is strategic; it activates the carboxyl group for nucleophilic attack by ammonia. The isooctyl group is a good leaving group under these conditions.

Reaction Scheme: HSCH₂CH₂COOC₈H₁₇ + NH₃ → HSCH₂CH₂CONH₂ + C₈H₁₇OH

Causality Behind Experimental Choices:

-

Starting Material: Isooctyl 3-mercaptopropionate is a commercially available starting material.[7] Using an ester avoids the need to activate the less reactive carboxylic acid, which would require additional reagents and potentially more complex purification steps.

-

Reagent: Anhydrous ammonia, often dissolved in an alcohol like methanol, is used in excess to drive the reaction to completion and minimize side reactions.

-

Solvent: Methanol is an excellent solvent for both the ester and ammonia, creating a homogenous reaction environment. Its boiling point also allows for the reaction to be conducted at a moderately elevated temperature to increase the reaction rate.

-

Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent the oxidation of the sensitive thiol group to a disulfide (HS-R-R-SH → H-S-S-R-R-S-H), which is a common and often problematic side reaction.

Experimental Protocol:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a gas inlet for inert gas (N₂), and a dropping funnel. The entire apparatus is flame-dried or oven-dried before use to remove moisture.

-

Reagent Preparation: A solution of isooctyl 3-mercaptopropionate (1.0 eq) in anhydrous methanol is prepared.[7]

-

Reaction: The flask is charged with a solution of anhydrous ammonia in methanol (e.g., 7N solution, 5.0 eq) and cooled in an ice bath.

-

Addition: The solution of isooctyl 3-mercaptopropionate is added dropwise to the ammonia solution over 30 minutes with continuous stirring.

-

Incubation: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours under a positive pressure of nitrogen.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ester.

-

Work-up: The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator. The resulting crude product, a viscous oil or solid, is then carried forward for purification.

Route 2: Controlled Hydrolysis of 3-Mercaptopropionitrile

This method utilizes 3-mercaptopropionitrile as the starting material. The nitrile group is hydrolyzed to a primary amide. This reaction can be catalyzed by either acid or base, or through enzymatic means.[8][9] An enzymatic approach offers high selectivity under mild conditions, potentially simplifying purification.

Reaction Scheme (Enzymatic): HSCH₂CH₂CN + H₂O --(Amidase)--> HSCH₂CH₂CONH₂

Causality Behind Experimental Choices:

-

Starting Material: 3-mercaptopropionitrile is a readily available precursor.[10] However, it is malodorous and toxic and must be handled with extreme caution.[10]

-

Catalyst: An amidase enzyme provides remarkable selectivity for the conversion of the nitrile to the amide, without significant formation of the corresponding carboxylic acid, which can be a major byproduct in chemical hydrolysis.[8][9] This minimizes byproduct formation and simplifies purification.

-

Reaction Conditions: The reaction is performed in an aqueous buffer at a controlled pH (typically 6.0-8.0) and a mild temperature (e.g., 30-40 °C) to ensure the stability and optimal activity of the enzyme.[9]

-

Inert Atmosphere: As with Route 1, an inert atmosphere is crucial to prevent the oxidation of the thiol functionality.

Experimental Protocol (Conceptual Enzymatic Method):

-

Setup: A jacketed glass reactor is used to maintain a constant temperature. It is equipped with a pH probe, a stirrer, and an inlet for inert gas.

-

Buffer Preparation: A phosphate buffer solution (e.g., 100 mM, pH 7.5) is prepared and deoxygenated by sparging with nitrogen for at least 30 minutes.

-

Reaction: The buffer is charged into the reactor, and the amidase enzyme is added and allowed to dissolve.

-

Addition: 3-mercaptopropionitrile (1.0 eq) is added to the reactor.[10] The reaction mixture is kept under a nitrogen atmosphere.

-

Incubation: The reaction is stirred at 35 °C for 12-48 hours. The pH is monitored and adjusted as necessary with a dilute base (e.g., 1M NaOH).

-

Monitoring: The formation of this compound is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the enzyme is denatured and removed by filtration or centrifugation. The aqueous solution containing the product is then subjected to extraction with an organic solvent (e.g., ethyl acetate) to isolate the this compound. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Synthesis Workflow Visualization:

Caption: High-level workflow for two distinct synthetic routes to this compound.

Purification: Achieving Analytical Grade Purity

The crude product from either synthetic route will contain unreacted starting materials, byproducts (such as the disulfide), and residual solvents. Achieving high purity is essential for most applications and requires a carefully chosen purification strategy.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is identified. For this compound, a mixed solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and the primary solvent (e.g., ethyl acetate) is added portion-wise at its boiling point until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes before being filtered hot to remove the charcoal.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature. Then, the flask is placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove all traces of solvent.

Method 2: Flash Column Chromatography

For higher purity or for purifying oils that do not crystallize, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Experimental Protocol:

-

Stationary Phase: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

-

Sample Loading: The crude product is dissolved in a minimum amount of the mobile phase and loaded onto the top of the silica gel column.

-

Elution: A solvent mixture (mobile phase), typically starting with a low polarity (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing in polarity, is passed through the column.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by TLC to identify which ones contain the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.

Comparison of Purification Methods:

| Method | Principle | Purity Achieved | Yield | Scalability |

| Recrystallization | Differential Solubility | Good to Excellent | Moderate to High | Excellent |

| Column Chromatography | Differential Adsorption | Excellent | Moderate | Limited |

Purification Strategy Decision Diagram:

Caption: Decision tree for selecting an appropriate purification method.

Characterization: Confirming Identity and Purity

After purification, the identity and purity of the this compound must be confirmed through analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Expected signals (in CDCl₃) would be:

-

A triplet for the thiol proton (-SH).

-

A multiplet for the methylene group adjacent to the thiol (-CH₂-SH).

-

A multiplet for the methylene group adjacent to the carbonyl (-CH₂-CO-).

-

Two broad singlets for the amide protons (-CONH₂).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals would include the carbonyl carbon of the amide and the two methylene carbons.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorptions:

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for assessing the purity of the final compound.[13][14] A reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile (often with a small amount of formic acid) can be used. A pure sample will show a single major peak. The purity can be quantified by integrating the peak area.

Melting Point

For a crystalline solid, the melting point is a reliable indicator of purity. A pure compound will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broader.

Conclusion

The synthesis and purification of this compound require careful execution and an understanding of the underlying chemical principles, particularly concerning the sensitivity of the thiol group to oxidation. The choice of synthetic route—be it amidation of an ester or hydrolysis of a nitrile—should be guided by the availability of starting materials, required scale, and access to specialized equipment or biocatalysts. Subsequent purification by recrystallization or column chromatography, followed by rigorous analytical characterization, is essential to obtain a product of verifiable identity and high purity suitable for demanding applications in research and development.

References

- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid. U.S. Patent 5,877,349.

- Zibo Shuanghuan Chemical Co., Ltd. (2011). Method for preparing 3-mercaptopropionic acid. Chinese Patent CN102229550A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642906, 3-Mercapto-N-methylpropanamide. Retrieved from [Link]

- Mitsubishi Rayon Co., Ltd. (2012). Process for production of 3-mercaptopropionic acid or salt thereof. European Patent EP2426210A1.

- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid esters. U.S. Patent 5,919,971.

-

Wang, X. (2021). Method for preparing 3-mercaptopropionic acid. SciSpace. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69811, Propanamide, 3-mercapto-. Retrieved from [Link]

- Mitsubishi Rayon Co., Ltd. (2010). Process for production of 3-mercaptopropionic acid or salt thereof. WIPO Patent WO2010125829A1.

-

Ataman Kimya. (n.d.). 3-Mercaptopropionic Acid. Retrieved from [Link]

-

Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 59-66. Retrieved from [Link]

-

Sargent, E. H., et al. (2009). Depleted-Heterojunction Colloidal Quantum Dot Solar Cells. ResearchGate. Retrieved from [Link]

-

Dove, A. P., et al. (2018). Lewis acid ionic liquid catalysed synthesis of bioderived surfactants from β-pinene. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, thiocarbamate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved from [Link]

- Shandong Fine Chemical Co., Ltd. (2019). The preparation method of 3-mercaptopropionic acid. Chinese Patent CN110372551A.

-

Procter & Gamble Company. (2011). 3-Mercaptopropionitrile. ResearchGate. Retrieved from [Link]

-

Macmillan, D. (2002). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Chemical Communications, (17), 1902-1903. Retrieved from [Link]

-

Eicher-Lorka, O., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ResearchGate. Retrieved from [Link]

-

Liu, R., et al. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Talanta, 128, 293-298. Retrieved from [Link]

-

NIST. (n.d.). 3-Mercaptopropionic acid. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Mercaptopropionic acid methyl ester. Retrieved from [Link]

- National Starch and Chemical Investment Holding Corporation. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. European Patent EP0677512A1.

-

Salgado, P., et al. (2015). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

Zhang, Z., et al. (2019). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. ACS Infectious Diseases, 5(6), 947-958. Retrieved from [Link]

-

Fukui, T., et al. (2021). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. MDPI. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Mercaptopropionic acid (CAS 107-96-0). Retrieved from [Link]

-

Eagon, S., et al. (2022). Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Molecules, 27(12), 3832. Retrieved from [Link]

-

Zhu, H. J., et al. (2016). Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans. Drug Metabolism and Disposition, 44(8), 1259-1268. Retrieved from [Link]

-

Eicher-Lorka, O., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Sensors, 20(23), 6889. Retrieved from [Link]

-

Schönauer, E., et al. (2020). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 11(11), 1313-1323. Retrieved from [Link]

-

Van den Bossche, S., et al. (2022). Multi-Attribute Monitoring of Therapeutic mRNA by Liquid Chromatography–Mass Spectrometry. LCGC International, 35(11), 508-513. Retrieved from [Link]

Sources

- 1. Propanamide, 3-mercapto- | C3H7NOS | CID 69811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 30374-01-7 CAS MSDS (ISOOCTYL 3-MERCAPTOPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. EP2426210A1 - Process for production of 3-mercaptopropionic acid or salt thereof - Google Patents [patents.google.com]

- 9. WO2010125829A1 - Process for production of 3-mercaptopropionic acid or salt thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Mercaptopropionamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3-Mercaptopropionamide, a molecule of growing interest for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on the emerging applications of the mercaptopropionamide scaffold in tackling critical challenges in medicine, such as antimicrobial resistance.

Introduction: The Significance of the Mercaptopropionamide Scaffold

While often eclipsed by its carboxylic acid analogue, 3-mercaptopropionic acid, this compound and its derivatives represent a class of compounds with significant therapeutic potential. The core structure, featuring a reactive thiol (-SH) group and a stable amide linkage, provides a unique chemical scaffold for designing targeted inhibitors for a variety of enzymes. The amide group offers a site for chemical modification to tune solubility, cell permeability, and target engagement, while the thiol group is an effective metal-chelating moiety. This latter property is particularly crucial for the inhibition of metalloenzymes, a class of proteins implicated in numerous diseases, including bacterial infections. Recent research has highlighted the promise of mercaptopropionamide derivatives as potent inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers broad-spectrum antibiotic resistance to pathogenic bacteria.[1][2]

This guide will serve as a foundational resource for researchers looking to explore the synthesis and application of this versatile molecule and its analogues.

Part 1: Core Molecular Properties

A precise understanding of a molecule's physicochemical properties is the bedrock of all subsequent experimental design. This compound is a relatively small, polar molecule whose properties are dictated by the presence of the thiol and amide functional groups.

| Property | Value | Source |

| CAS Number | 763-35-9 | [3] |

| Molecular Formula | C₃H₇NOS | [3] |

| Molecular Weight | 105.16 g/mol | [3] |

| IUPAC Name | 3-sulfanylpropanamide | [3] |

| XLogP3-AA | -0.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 44.1 Ų | [3] |

Table 1: Key Physicochemical Properties of this compound.

Part 2: Synthesis and Characterization

The synthesis of this compound is not as widely documented as that of its parent acid. However, it can be reliably prepared through standard amidation reactions starting from 3-mercaptopropionic acid. The choice of synthetic route is critical and depends on factors such as scale, required purity, and the heat sensitivity of the thiol group, which can be prone to oxidation.

Rationale for Synthetic Approach

Direct amidation of a carboxylic acid with an amine (in this case, ammonia or an ammonia equivalent) to form an amide is a fundamental transformation in organic chemistry. However, the direct reaction requires high temperatures to drive off water, which can lead to side reactions, particularly the oxidation of the thiol group.[4] Therefore, an activation strategy is necessary.

A common and effective laboratory-scale approach involves converting the carboxylic acid into a more reactive intermediate. One such method is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] An alternative, robust method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia.[6] This acyl chloride route is often high-yielding and proceeds under milder conditions once the reactive intermediate is formed.

Below is a validated, step-by-step protocol based on the acyl chloride methodology.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-mercaptopropionic acid via an acyl chloride intermediate.

Materials:

-

3-mercaptopropionic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (concentrated, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Ice bath

Procedure:

-

Acyl Chloride Formation:

-

In a fume hood, dissolve 3-mercaptopropionic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution via a dropping funnel. Causality Note: The excess thionyl chloride ensures complete conversion of the carboxylic acid. The reaction is exothermic and releases HCl and SO₂ gas, necessitating careful addition at 0°C and proper ventilation.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to drive the reaction to completion.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-mercaptopropionyl chloride is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (2.5 equivalents) while stirring vigorously. Causality Note: A violent reaction occurs. The use of excess ammonia is crucial to react with the acyl chloride and to neutralize the HCl byproduct, which forms ammonium chloride.[7]

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key expected signals in ¹H NMR include triplets for the two methylene (-CH₂-) groups and a broad singlet for the amide (-NH₂) protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (105.16 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch of the amide, the C=O stretch (amide I band), and the S-H stretch of the thiol.

Part 3: Applications in Drug Discovery - Targeting Metallo-β-Lactamases

The rise of antibiotic-resistant bacteria is a global health crisis. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and carbapenems.[8] Metallo-β-lactamases (MBLs), which require zinc ions for their catalytic activity, are particularly challenging as there are currently no clinically approved inhibitors.[1][9]

The mercaptopropionamide scaffold is an ideal starting point for designing MBL inhibitors. The thiol group can effectively chelate the zinc ions in the MBL active site, disrupting the enzyme's function.

Caption: General workflow for an in vitro MBL enzyme inhibition assay.

Protocol: In Vitro NDM-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a this compound derivative) against recombinant NDM-1 enzyme.

Materials:

-

Recombinant NDM-1 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

-

Test compound stock solution (in DMSO)

-

Fluorogenic or chromogenic β-lactam substrate (e.g., fluorocillin or nitrocefin)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound in the assay buffer. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Pre-incubation: Add a fixed concentration of NDM-1 enzyme to each well containing the test compound and the positive control. Allow the plate to incubate at room temperature for 30 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction.

-

Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the data by setting the positive control (uninhibited enzyme) to 100% activity and the negative control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not as common as for its acid counterpart, its handling requires precautions typical for thiol-containing compounds.

-

Stench: Thiols are known for their strong, unpleasant odors. All work should be conducted in a well-ventilated chemical fume hood.

-

Toxicity and Irritation: Assumed to be harmful if swallowed and an irritant to skin and eyes. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion and Future Perspectives

This compound is more than just a chemical curiosity; its scaffold is a validated starting point for the development of potent enzyme inhibitors. The success of its derivatives in inhibiting clinically significant metallo-β-lactamases demonstrates a promising strategy in the fight against antimicrobial resistance. Future research will likely focus on modifying the amide portion of the molecule to optimize pharmacokinetic properties, enhance target specificity, and reduce potential off-target effects, paving the way for a new class of therapeutics.

References

-

Ishida, T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Available at: [Link]

-

Fiasella, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Kany, A. M., et al. (2020). N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Tannak, N. & T. Al-Jaf. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules. Available at: [Link]

- Google Patents. (n.d.). Process for the synthesis of 3-mercaptopropionic acid esters.

- Google Patents. (n.d.). Process for the synthesis of 3-mercaptopropionic acid.

- Google Patents. (n.d.). Method for preparing 3-mercaptopropionic acid.

-

Wang, X. (2021). Method for preparing 3-mercaptopropionic acid. SciSpace. Available at: [Link]

-

Zhang, Z., et al. (2019). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. ACS Infectious Diseases. Available at: [Link]

-

ACS Publications. (2019). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. ACS Infectious Diseases. Available at: [Link]

- Google Patents. (n.d.). The preparation method of 3-mercaptopropionic acid.

-

National Center for Biotechnology Information. (n.d.). Propanamide, 3-mercapto-. PubChem. Available at: [Link]

-

Schönauer, E., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. Available at: [Link]

-

MDPI. (2021). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2021). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics. Available at: [Link]

Sources

- 1. Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propanamide, 3-mercapto- | C3H7NOS | CID 69811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Handling of 3-Mercaptopropionamide

This guide provides an in-depth technical overview of the safety protocols and handling requirements for 3-Mercaptopropionamide (CAS No. 763-35-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a culture of informed caution in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 3-sulfanylpropanamide, is an organosulfur compound featuring both a thiol (-SH) and an amide (-CONH2) functional group. This bifunctionality makes it a versatile reagent in various chemical syntheses. Understanding its physical and chemical properties is the foundation for safe handling. While comprehensive experimental data is limited, computed properties provide a solid basis for risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-sulfanylpropanamide | PubChem[1] |

| CAS Number | 763-35-9 | PubChem[1] |

| Molecular Formula | C₃H₇NOS | PubChem[1] |

| Molecular Weight | 105.16 g/mol | PubChem[1] |

| Synonyms | 3-mercaptopropanamide, 3-mercaptopropionic acid amide | PubChem[1] |

Note: This data is primarily based on computed properties and should be used as a guideline.

Section 2: Hazard Identification and Toxicological Profile

The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified with several key hazards that dictate all subsequent handling, storage, and emergency protocols.[1] It is crucial to distinguish this compound from its carboxylic acid analogue, 3-Mercaptopropionic acid, which is generally considered more hazardous, exhibiting acute toxicity and causing severe skin burns.[2][3]

Table 2: GHS Hazard Classification for this compound (CAS 763-35-9)

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | PubChem[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | 3 | H335: May cause respiratory irritation | PubChem[1] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on creating robust barriers between the researcher and the chemical hazard. For this compound, this involves a multi-layered approach to exposure control.

Engineering Controls:

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of any potential dusts or aerosols.[4][5]

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[6] This is non-negotiable due to the H318 classification for serious eye damage.

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a risk-mitigation strategy based directly on the hazards identified in Section 2.

-

Eye and Face Protection: Tight-sealing chemical safety goggles are mandatory.[3] Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[7][8]

-

Body Protection: A laboratory coat is required to protect against skin contact. Ensure it is fully buttoned. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advisable.[7]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if work must be done outside of a hood or if dust/aerosols are generated, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an appropriate chemical cartridge) must be used.[8]

Section 4: Safe Handling, Storage, and Disposal Protocols

Standard Operating Procedure: Safe Laboratory Handling

-

Preparation: Before handling, ensure all required engineering controls are functional and all PPE is readily available. Clear the workspace of any unnecessary items.

-

Aliquotting: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use spatulas and weighing boats appropriate for the quantity.

-

Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so under controlled conditions with appropriate containment to prevent aerosolization.

-

Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[2] Contaminated clothing should be removed and laundered before reuse.[3]

-

Prohibition: Do not eat, drink, or smoke in any area where this compound is handled or stored.[3]

Storage:

-

Store in a tightly closed, properly labeled container.[3]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents, which can react vigorously with the thiol group.[4]

-

The container should be stored in a secondary container to manage any potential leaks.

Disposal Considerations:

-

Dispose of waste this compound and any contaminated materials as hazardous waste.[9]

-

Do not empty into drains or release into the environment.[2]

-

All waste must be handled in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[9]

Section 5: Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] This is the most critical exposure route due to the risk of severe damage.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][10] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][10] Call a physician or poison control center immediately.[3]

Spill Clean-up Protocol: A minor laboratory spill can be managed by trained personnel with the correct equipment. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your EHS department.

-

Evacuate and Notify: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles with a face shield.

-

Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution), followed by a water rinse.

-

Dispose: Seal and label the waste container and dispose of it, along with all contaminated cleaning materials and PPE, through your institution's hazardous waste program.[9]

Diagram 1: Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill in the laboratory.

References

-

PubChem. (n.d.). 3-Mercapto-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 3-Mercaptopropionic acid. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, 3-mercapto-. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylolpropane tris(3-mercaptopropionate). National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019). Novel Mercapto Propionamide Derivatives with Potent New Delhi Metallo-β-Lactamase-1 Inhibitory Activity and Low Toxicity. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercaptopropionic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

-

3M. (n.d.). 3M Personal Protective Equipment for Health Care. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. National Center for Biotechnology Information. Retrieved from [Link]

-

WebMD. (2024). First Aid Kits Treatment. Retrieved from [Link]

-

American CPR Care Association. (n.d.). Chapter 3: Safety Precautions for First Aid. Retrieved from [Link]

-

PubMed. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Propanamide, 3-mercapto- | C3H7NOS | CID 69811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. atamankimya.com [atamankimya.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 3-Mercaptopropionamide for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Innovation

In the realms of pharmaceutical development, materials science, and fundamental chemical research, the solubility of a compound is a cornerstone physical property. It dictates formulation strategies, bioavailability, reaction kinetics, and purification processes. For a molecule like 3-Mercaptopropionamide, which possesses a reactive thiol group and a polar amide moiety, a comprehensive understanding of its behavior in various solvents is paramount for its effective application.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the solubility characteristics of this compound. While quantitative solubility data for this specific compound is not widely available in public literature—a critical knowledge gap this guide highlights—we will navigate this challenge by leveraging predictive methodologies based on its molecular structure and by providing a robust, field-tested protocol for its empirical determination. Our focus is not merely on presenting data, but on explaining the causality behind solubility phenomena and equipping you with the tools to confidently assess it in your own laboratory settings.

Part 1: Physicochemical Profile of this compound

To understand the solubility of a compound, we must first understand the molecule itself. This compound (C₃H₇NOS) is a bifunctional organic molecule featuring a primary amide and a terminal thiol group. These functional groups are the primary drivers of its solubility behavior.

The key physicochemical properties, largely computed from authoritative databases, are summarized below.[1] These parameters provide the basis for predicting its interaction with various solvents.

| Property | Value | Implication for Solubility |

| Molecular Weight | 105.16 g/mol | Low molecular weight generally favors solubility. |

| IUPAC Name | 3-sulfanylpropanamide | Indicates the core chemical structure. |

| Hydrogen Bond Donor Count | 2 (from -NH₂ and -SH) | The presence of donors allows for strong interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptor Count | 2 (from C=O and -SH) | The carbonyl oxygen and sulfur atom can accept hydrogen bonds, enhancing solubility in polar solvents. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | A moderate TPSA suggests good potential for membrane permeability and interaction with polar media. |

| XLogP3-AA (Octanol-Water Partition Coefficient) | -0.6 | A negative LogP value indicates a higher preference for the aqueous (polar) phase over the lipid (nonpolar) phase, predicting good water solubility. |

Part 2: Predicted Solubility Profile and the Use of a Structural Analog

Based on the physicochemical profile, we can establish a well-grounded prediction of this compound's solubility. The presence of functional groups capable of hydrogen bonding, combined with a low molecular weight and a negative LogP value, strongly suggests that This compound is likely to be soluble in polar solvents .

Predicted Solubility:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, where hydrogen bonding is extensive. Also expected to be high in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1]

-

Limited to Low Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, as the polar nature of the molecule would not favor interaction with these solvents.

Expert Insight: Using 3-Mercaptopropionic Acid as a Reference Point

In the absence of direct data, a common and scientifically valid approach is to examine a close structural analog. 3-Mercaptopropionic acid (3-MPA) differs from our target molecule only by the substitution of the amide group (-NH₂) with a hydroxyl group (-OH), forming a carboxylic acid.

3-MPA is reported to be soluble in water, alcohol, benzene, and ether .[2] This broad solubility, especially in water and alcohols, reinforces the prediction that this compound, with its similarly polar amide group, will exhibit comparable behavior in these polar solvent systems.

Part 3: The Gold Standard Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the Shake-Flask Method . This technique remains the gold standard due to its robustness and ability to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Below is a detailed, step-by-step protocol designed for researchers to accurately determine the solubility of this compound.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Deionized Water, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that some will visibly remain undissolved at equilibrium. A starting point is typically 5-10 mg per mL of solvent.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are standard.

-

Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically required.

-

Expert Rationale: This extended agitation period is crucial for determining thermodynamic solubility. Shorter incubation times may yield kinetic solubility values, which can overestimate the true equilibrium state and lead to precipitation later on.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Expert Rationale: Filtration is a critical step to remove all undissolved microparticles. The choice of filter material is important to prevent the analyte from adsorbing to the filter membrane; low-binding filters like PTFE or PVDF are recommended.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Part 4: Safety, Handling, and Storage

As a responsible scientist, proper handling of any chemical is non-negotiable. This compound possesses specific hazards that must be managed with appropriate safety protocols.

Hazard Profile and Personal Protective Equipment (PPE)

The Globally Harmonized System (GHS) classifications for this compound indicate the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Based on this profile, the following minimum PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

Logical Flow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

While the precise quantitative solubility of this compound across a range of solvents remains an area ripe for investigation, its molecular architecture provides a strong basis for predicting its behavior. Its hydrophilic nature, driven by the amide and thiol functionalities, suggests excellent solubility in polar solvents. This guide has provided the theoretical framework for these predictions, the practical, authoritative protocol for their empirical validation, and the essential safety considerations for handling this compound. By synthesizing theoretical knowledge with practical, validated methodology, researchers can confidently incorporate this compound into their experimental designs and accelerate their scientific discoveries.

References

-

PubChem. (n.d.). Propanamide, 3-mercapto-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN102229550A - Method for preparing 3-mercaptopropionic acid.

- Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.

- Google Patents. (n.d.). CN110372551A - The preparation method of 3-mercaptopropionic acid.

-

PubChem. (n.d.). Propanamide, 3-mercapto-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercapto-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Mercaptopropionic acid (CAS 107-96-0). Retrieved from [Link]

- Google Patents. (n.d.). WO2016204547A2 - Method for producing 3-mercaptopropionic acid....

Sources

The Dual-Faceted Mechanism of 3-Mercaptopropionamide in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Mercaptopropionamide and its structural analogs represent a class of small molecules with significant, yet dichotomous, biological activities. Primarily, these compounds exhibit a potent inhibitory effect on two distinct classes of enzymes: bacterial metallo-β-lactamases (MBLs) and mammalian glutamate decarboxylase (GAD). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these interactions, offering field-proven insights for researchers in antimicrobial drug discovery and neuroscience. We will delve into the causality behind experimental designs for studying these mechanisms, present detailed protocols for key assays, and summarize the current understanding of this compound's role as both a potential therapeutic agent and a research tool.

Introduction: The Chemical Versatility of a Simple Thiol

This compound (3-MPA) is a bifunctional organic molecule characterized by a terminal thiol (-SH) group and an amide (-CONH2) moiety. This seemingly simple structure belies a significant capacity for interaction with biological macromolecules. The nucleophilic nature of the thiol group is central to its primary mechanisms of action, enabling it to coordinate with metal ions in enzyme active sites and participate in covalent interactions. This guide will focus on the two most well-characterized biological activities of this compound and its close analog, 3-mercaptopropionic acid: the inhibition of bacterial metallo-β-lactamases and the modulation of neurotransmitter synthesis through the inhibition of glutamate decarboxylase.

Mechanism of Action I: Inhibition of Metallo-β-Lactamases (MBLs) - A Strategy to Combat Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to widely used β-lactam antibiotics. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes (Class B), utilizing one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems.[1] Unlike serine-β-lactamases, MBLs are not inhibited by classical β-lactamase inhibitors such as clavulanic acid.[2]

The Thiol-Zinc Interaction: A Molecular Checkmate